molecular formula C17H15NO4 B14521643 N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide CAS No. 62641-37-6

N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide

Cat. No.: B14521643
CAS No.: 62641-37-6
M. Wt: 297.30 g/mol
InChI Key: HRZYHCDARHYCBT-UHFFFAOYSA-N
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Description

N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide is a chemical compound with a complex structure that includes both an oxobutanoyl group and a phenylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide typically involves the reaction of 3-oxobutanoic acid with N-phenylbenzamide under specific conditions. One common method involves the use of acid chlorides and amines in the presence of a base to facilitate the formation of the desired amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Oxooctanoyl)-L-homoserine lactone
  • N-(3-Oxodecanoyl)-L-homoserine lactone
  • N-(3-Oxobutanoyl)-L-homoserine lactone

Uniqueness

N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

CAS No.

62641-37-6

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

(N-benzoylanilino) 3-oxobutanoate

InChI

InChI=1S/C17H15NO4/c1-13(19)12-16(20)22-18(15-10-6-3-7-11-15)17(21)14-8-4-2-5-9-14/h2-11H,12H2,1H3

InChI Key

HRZYHCDARHYCBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)ON(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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